

Application Notes and Protocols: Co-crystallization of MEY-003 with Autotaxin (ATX)

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Compound of Interest

Compound Name: MEY-003

Cat. No.: B15136013

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Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling through its production of lysophosphatidic acid (LPA).[1][2] LPA is a lipid mediator that influences various cellular processes, including proliferation, migration, and survival, by activating specific G protein-coupled receptors.[3][4] The ATX-LPA signaling axis has been implicated in numerous pathological conditions, including cancer, inflammation, and fibrosis, making ATX a significant target for therapeutic intervention.[1][3][5]

MEY-003 is a potent, non-competitive inhibitor of autotaxin.[6] Structural and functional studies, including co-crystallization, are vital for understanding the binding mechanism of inhibitors like **MEY-003** and for guiding the development of next-generation therapeutics. This document provides a detailed protocol for the co-crystallization of **MEY-003** with human autotaxin (ATX) and summarizes the key interaction data.

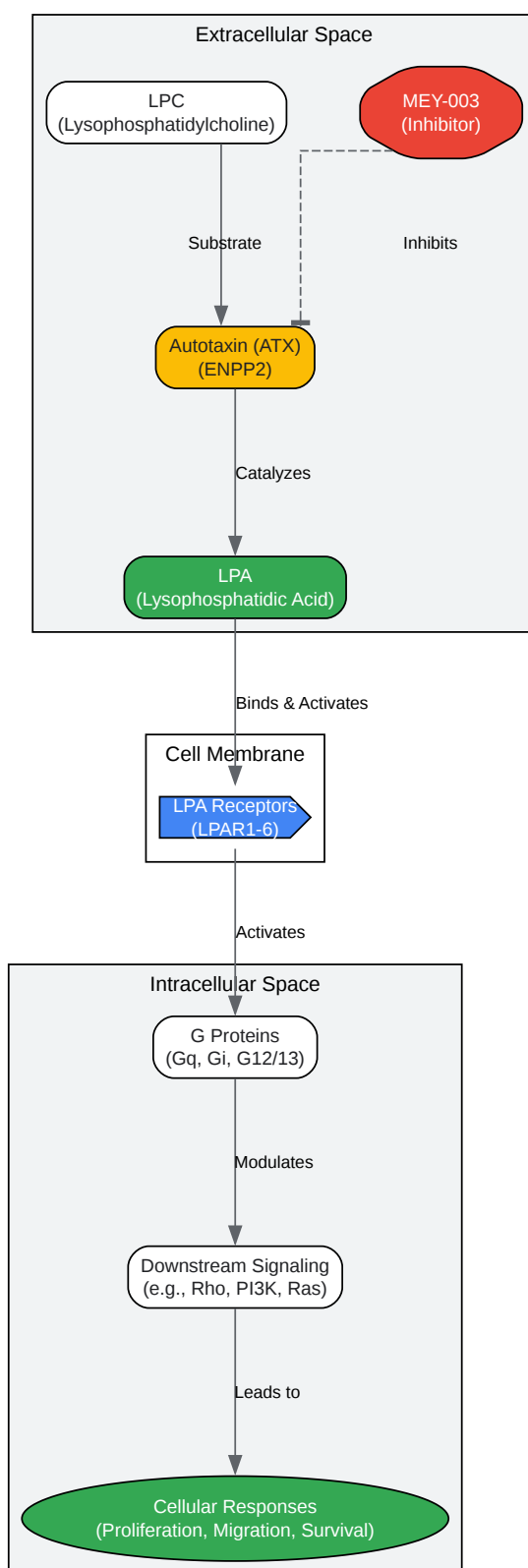
Quantitative Data Summary

The inhibitory activity of **MEY-003** against different isoforms of human autotaxin (hATX) has been quantified to determine its potency and mechanism of action.

Compound	Target Isoform	Parameter	Value	Substrate	Notes
MEY-003	hATX- β	EC50	460 nM	LPC 18:1	Potent inhibition of the beta isoform.
MEY-003	hATX- γ	EC50	1.09 μ M	LPC 18:1	Potent inhibition of the gamma isoform.
MEY-003	hATX	Ki	432 nM	-	Behaves as a non-competitive inhibitor.[6]

Signaling Pathway

The diagram below illustrates the signaling pathway involving autotaxin. ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (LPARs) on the cell surface, initiating downstream signaling cascades that regulate various cellular functions.



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Caption: Autotaxin (ATX) signaling pathway and the inhibitory action of **MEY-003**.

Experimental Protocol: Co-crystallization of MEY-003 with ATX

This protocol outlines the steps for obtaining co-crystals of human autotaxin with the inhibitor **MEY-003** using the vapor diffusion method.

Materials:

- Purified human autotaxin (isoform of interest, e.g., ATX- γ)
- **MEY-003** inhibitor
- Crystallization screening kits (e.g., Hampton Research, Emerald BioSystems)
- Crystallization plates (e.g., 48-well or 96-well)
- Micro-pipettes and tips
- Microscope for crystal visualization
- Cryoprotectant solution
- Liquid nitrogen

Methodology:

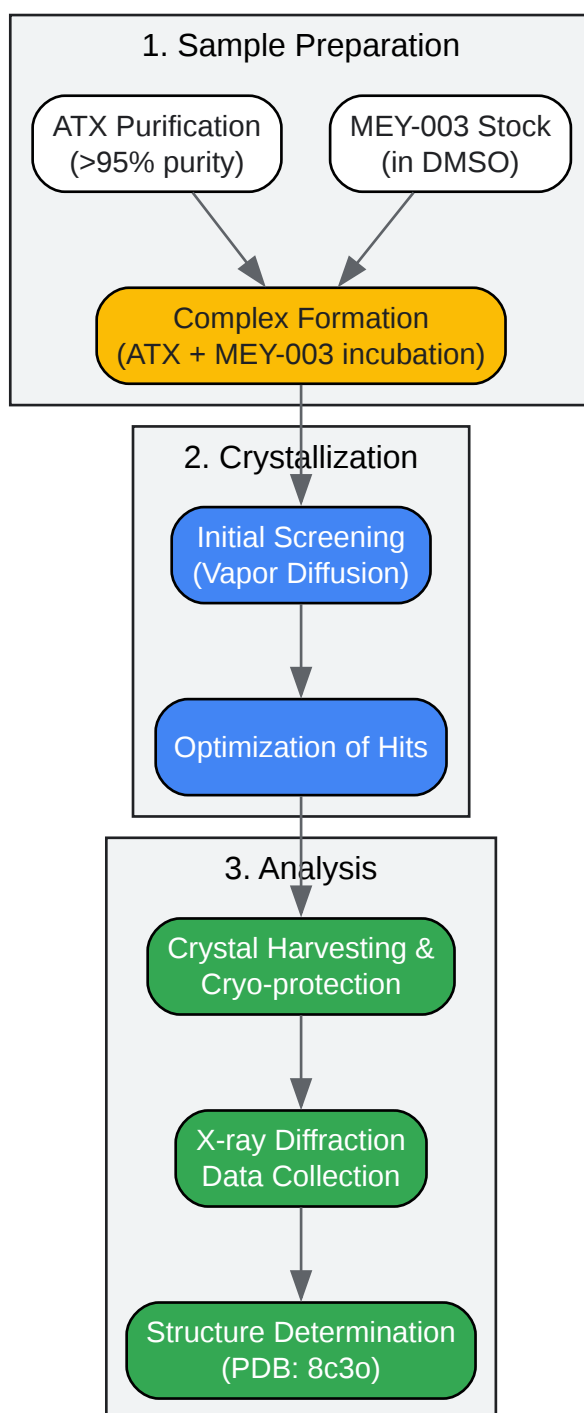
- Protein Preparation:
 - Express and purify human ATX to >95% homogeneity. A common method involves overexpression in *E. coli* followed by affinity and size-exclusion chromatography.[\[2\]](#)
 - Concentrate the purified ATX to a final concentration of 5-15 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).
 - Filter the protein solution through a 0.22 μ m filter to remove any aggregates.
- Ligand Preparation:

- Prepare a stock solution of **MEY-003** in a compatible solvent like DMSO (e.g., 10-50 mM).
- The final concentration of DMSO in the crystallization drop should be kept low (typically <5%) to avoid interference with crystal formation.
- Complex Formation:
 - Incubate the purified ATX with **MEY-003** prior to setting up crystallization trials.
 - Add **MEY-003** to the ATX solution at a molar ratio of approximately 1:5 (protein:inhibitor) to ensure saturation of the binding sites.
 - Incubate the mixture on ice for at least 1 hour.
- Crystallization Screening:
 - Use the hanging-drop or sitting-drop vapor diffusion method for initial screening.[\[2\]](#)
 - Hanging-drop method:
 - Pipette 1 μ L of the ATX/**MEY-003** complex solution onto a siliconized coverslip.
 - Add 1 μ L of the reservoir solution from a crystallization screen to the drop.
 - Invert the coverslip and seal it over the reservoir well.
 - Set up plates at a constant temperature, typically 293 K (20°C).[\[2\]](#)
 - Screen a wide range of conditions using commercial kits that vary precipitants (e.g., PEGs), salts, and pH.
- Crystal Optimization:
 - Once initial crystal hits are identified, optimize the conditions by systematically varying the concentrations of the precipitant, salt, and buffer pH around the initial hit condition.
 - Seeding techniques (micro or macro) can be employed if initial crystals are small or of poor quality.

- Crystal Harvesting and Cryo-protection:
 - When crystals have grown to a suitable size (typically 50-100 μm), they need to be harvested for X-ray diffraction analysis.
 - Prepare a cryoprotectant solution to prevent ice formation during flash-cooling. This is often the mother liquor supplemented with 20-30% glycerol or ethylene glycol.
 - Carefully transfer the crystal from the drop into the cryoprotectant solution for a few seconds using a nylon loop.
 - Immediately plunge the loop with the crystal into liquid nitrogen to flash-cool it.
- Data Collection and Structure Determination:
 - The frozen crystal is then mounted on a goniometer in a synchrotron X-ray beamline for data collection.
 - The resulting diffraction data are processed to determine the three-dimensional structure of the ATX-**MEY-003** complex. The crystal structure of ATX in complex with **MEY-003** has been solved and is available in the Protein Data Bank (PDB ID: 8c3o).[\[7\]](#)

Co-crystallization Workflow

The following diagram outlines the general workflow for the co-crystallization of a protein with a small molecule inhibitor like **MEY-003**.



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Caption: Workflow for the co-crystallization of Autotaxin with **MEY-003**.

Conclusion

This application note provides a comprehensive guide for the co-crystallization of the inhibitor **MEY-003** with its target, autotaxin. The successful generation of high-resolution crystal structures is fundamental to structure-based drug design, enabling detailed analysis of molecular interactions and facilitating the optimization of lead compounds. The provided protocol, based on established crystallographic techniques and specific data for the ATX-**MEY-003** complex, serves as a valuable resource for researchers in the field.

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